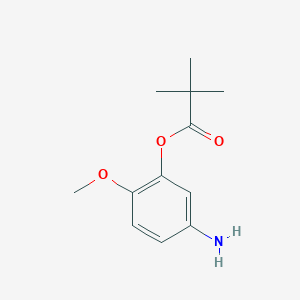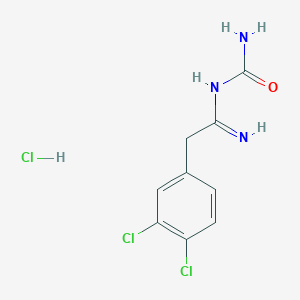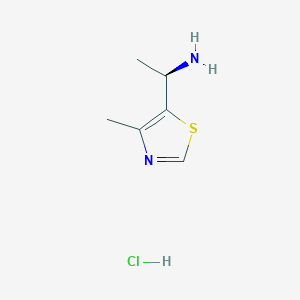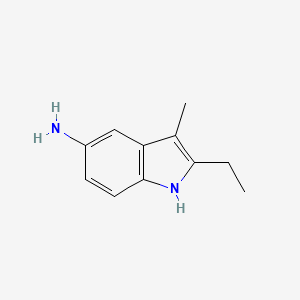
3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine est un composé hétérocyclique contenant de l’azote. Il présente un cycle pyrazole substitué par un groupe propan-2-yl en position 3 et un groupe propyle en position 1. Ce composé est intéressant en raison de ses activités biologiques potentielles et de ses applications dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la cyclisation de dérivés d’hydrazine appropriés avec des 1,3-dicétones. La réaction se déroule généralement en milieu acide ou basique, souvent en utilisant des catalyseurs pour améliorer la vitesse de réaction et le rendement.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des méthodes de synthèse en laboratoire. La production à grande échelle viserait à maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Des réacteurs à flux continu et d’autres technologies avancées peuvent être utilisés pour atteindre ces objectifs.
Analyse Des Réactions Chimiques
Types de réactions
La 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d’autres dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels attachés au cycle pyrazole.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs substituants sur le cycle pyrazole sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium sont souvent utilisés.
Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de pyrazole, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels sur le cycle pyrazole.
4. Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle sert de brique de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Les activités biologiques potentielles du composé en font un candidat pour les études en pharmacologie et en toxicologie.
Médecine : La recherche sur ses propriétés médicinales peut révéler des utilisations thérapeutiques potentielles, telles que des effets antimicrobiens ou anti-inflammatoires.
Industrie : Elle peut être utilisée dans le développement de nouveaux matériaux, notamment des polymères et des revêtements.
Applications De Recherche Scientifique
3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its medicinal properties may reveal potential therapeutic uses, such as antimicrobial or anti-inflammatory effects.
Industry: It can be used in the development of new materials, including polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de la 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les processus biologiques. Les effets du composé sont médiés par des voies qui influencent les fonctions cellulaires, telles que la transduction du signal ou la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(propan-2-yl)-1-méthyl-1H-pyrazol-5-amine
- 3-(propan-2-yl)-1-éthyl-1H-pyrazol-5-amine
- 3-(propan-2-yl)-1-butyl-1H-pyrazol-5-amine
Unicité
La 3-(propan-2-yl)-1-propyl-1H-pyrazol-5-amine est unique en raison de sa structure spécifique de substitution sur le cycle pyrazole. Cette structure unique peut conférer des activités biologiques distinctes et une réactivité chimique par rapport à d’autres composés similaires. La présence à la fois de groupes propan-2-yl et propyle peut influencer la solubilité, la stabilité et l’interaction du composé avec les cibles moléculaires.
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
5-propan-2-yl-2-propylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-12-9(10)6-8(11-12)7(2)3/h6-7H,4-5,10H2,1-3H3 |
Clé InChI |
HREXYYGCAQQPQH-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=CC(=N1)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11732095.png)
![1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11732100.png)


![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11732114.png)
![5-cyclopropyl-N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11732115.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11732121.png)

![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11732129.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11732149.png)
